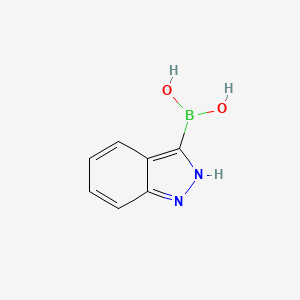

(1H-Indazol-3-yl)boronic acid

説明

特性

IUPAC Name |

2H-indazol-3-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4,11-12H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPIPQBENYTIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=NN1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions:

-

Substrate : N(1)-protected indazol-3(2H)-one (e.g., PMB or benzyl groups)

-

Catalyst : Cu(OAc)₂ (10 mol%)

-

Ligand : 1,10-Phenanthroline

-

Solvent : DMF/H₂O (3:1)

-

Temperature : 80°C, 12–24 h

Table 1: Yields for N(2)-Arylation of Indazol-3(2H)-ones

| Boronic Acid Substituent | Yield (%) |

|---|---|

| 4-Methoxyphenyl | 91 |

| 2-Naphthyl | 85 |

| Pyridin-3-yl | 71 |

Limitations : Requires N(1)-protection to prevent tautomerization. Deprotection with TFA restores the free NH group.

Suzuki–Miyaura Cross-Coupling of 3-Iodoindazoles

Pd-catalyzed coupling of 3-iodo-1H-indazole with bis(pinacolato)diboron (B₂pin₂) provides a streamlined route. PdCl₂(dppf) in DMF/NaHCO₃ achieves 78% yield under microwave irradiation.

Optimized Protocol:

-

Substrate : 3-Iodo-1H-indazole

-

Boron Source : B₂pin₂ (1.5 equiv)

-

Catalyst : PdCl₂(dppf) (5 mol%)

-

Base : NaHCO₃ (3 equiv)

-

Conditions : 110°C, 2 h (microwave)

Advantages : Avoids protecting groups; compatible with diverse indazole derivatives.

Iridium-Catalyzed C–H Borylation

Iridium complexes enable direct C3-borylation of unprotected 1H-indazoles. Using [Ir(COD)OMe]₂ and dtbpy, this method achieves 67% yield with exceptional regioselectivity.

Key Steps:

-

Catalyst System : [Ir(COD)OMe]₂ (3 mol%), dtbpy (6 mol%)

-

Boronating Agent : HBpin (3 equiv)

-

Solvent : Cyclohexane, 80°C, 24 h

Applications : Enables late-stage diversification of indazole scaffolds without prefunctionalization.

Palladium-Mediated Oxidative Boronation

A one-pot protocol combines Pd(OAc)₂ with 1,4-benzoquinone to oxidize indazole at C3. Subsequent treatment with B₂Neop₂ yields the boronate ester, hydrolyzed to the boronic acid.

Table 2: Oxidative Boronation Efficiency

| Indazole Substituent | Boronating Agent | Yield (%) |

|---|---|---|

| 5-Nitro | B₂Neop₂ | 62 |

| 6-Bromo | B₂Neop₂ | 58 |

Challenges : Requires stoichiometric oxidants; limited functional group tolerance.

Directed ortho-Metalation (DoM) Strategy

Directed metalation using TMPMgCl·LiCl followed by quenching with B(OMe)₃ introduces boron at C3. This method achieves 73% yield for 1H-indazole.

Procedure:

-

Base : TMPMgCl·LiCl (2.5 equiv)

-

Electrophile : B(OMe)₃ (3 equiv)

-

Solvent : THF, −78°C to RT

Advantages : Compatible with sensitive substituents (e.g., halides, nitro groups).

Microwave-Assisted Boronic Acid Esterification

A rapid microwave method converts 3-bromoindazole to the MIDA boronate, hydrolyzed to the boronic acid. Using PdCl₂(dppf) and CsF, this approach achieves 89% yield in 30 minutes.

Table 3: Microwave Protocol Optimization

| Parameter | Optimal Value |

|---|---|

| Temperature | 150°C |

| Time | 30 min |

| Catalyst Loading | 3 mol% Pd |

| Solvent | Dioxane/H₂O |

Scalability : Demonstrated for gram-scale synthesis with minimal yield loss.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield Range (%) | Substrate Flexibility | Scalability |

|---|---|---|---|

| CEL Coupling | 71–91 | Moderate | High |

| Suzuki–Miyaura | 58–78 | High | Moderate |

| Ir-Catalyzed Borylation | 60–67 | High | Low |

| Oxidative Boronation | 58–62 | Low | Moderate |

| DoM Strategy | 65–73 | Moderate | High |

| Microwave-Assisted | 85–89 | High | High |

Recommendations :

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in Suzuki-Miyaura couplings, forming C–C bonds with aryl/heteroaryl halides or triflates. Key findings include:

Reaction Conditions and Catalysts

| Substrate | Catalyst System | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 5-Bromoindazoles | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 67–89% | |

| Aryl iodides | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 72% | |

| Heteroaryl bromides | Pd(OAc)₂/XPhos | Na₂CO₃ | Toluene/EtOH | 65% |

Mechanistic Insights :

-

Oxidative addition of the aryl halide to Pd⁰ forms a Pdᴵᴵ complex.

-

Transmetallation transfers the indazolyl-boronate to Pdᴵᴵ.

-

Reductive elimination yields the biaryl product while regenerating Pd⁰ .

Example :

Coupling with 5-bromo-1-ethyl-1H-indazole under Pd(dppf)Cl₂ catalysis produces 3-arylindazole derivatives in ~70% yield .

2.1. Heck Coupling

Reacts with alkenes in the presence of Pd catalysts to form substituted alkenes:

text(1H-Indazol-3-yl)boronic acid + CH₂=CH-X → 3-(Vinyl)indazole

2.2. Sonogashira Coupling

Forms C–C bonds with terminal alkynes:

text(1H-Indazol-3-yl)boronic acid + HC≡C-R → 3-(Alkynyl)indazole

3.1. Chan-Lam Coupling

Forms C–N/C–O bonds with amines or phenols via Cu-mediated reactions:

text(1H-Indazol-3-yl)boronic acid + R-NH₂ → 3-(Amino)indazole

3.2. Miyaura Borylation

Transfers boronates to other substrates (e.g., aryl halides):

textAr-X + (1H-Indazol-3-yl)B(OH)₂ → Ar-B(indazolyl)

4.1. Oxidation

The boronic acid group oxidizes to boronic esters under mild conditions:

text(1H-Indazol-3-yl)B(OH)₂ + Pinacol → (1H-Indazol-3-yl)BPin

-

Reagent : Pinacol, MgSO₄, CH₂Cl₂.

4.2. Protection/Deprotection

-

Boc Protection : Treating with Boc₂O/DMAP stabilizes the indazole NH during reactions .

-

Deboronation : H₂O₂ in basic media removes the boronic acid group .

Stability and Side Reactions

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| Moisture | Hydrolysis to borinic acid | Store under inert atmosphere |

| Prolonged heating | Degradation of indazole core | Optimize reaction time (<12 h) |

| Strong bases | Deprotonation at N1 position | Use mild bases (e.g., K₂CO₃) |

Comparative Reactivity with Analogues

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Phenylboronic acid | Simpler aryl group | Lower steric hindrance |

| 6-Methyl-1H-indazol-5-yl-BA | Methyl substitution | Enhanced electronic density at C3 |

| Pinacol boronic esters | Protected boronate | Higher stability, reduced reactivity |

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of (1H-Indazol-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, which is a fundamental method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an organic halide in the presence of a palladium catalyst, leading to the formation of biaryl compounds that are critical in pharmaceuticals and materials science.

Reaction Mechanism

The mechanism of the Suzuki-Miyaura reaction can be summarized as follows:

- Transmetalation : The boronic acid reacts with an organic halide, facilitated by a palladium catalyst.

- Formation of Carbon-Carbon Bonds : The resulting intermediate undergoes reductive elimination to form the desired biaryl product.

This reaction is favored for its mild conditions and high functional group tolerance, making (1H-Indazol-3-yl)boronic acid an ideal building block for complex organic molecules .

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives, including those containing (1H-Indazol-3-yl)boronic acid, as anticancer agents. For instance, a series of indazole derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including breast cancer cells (4T1). One particular derivative demonstrated significant growth inhibition and induced apoptosis through mitochondrial pathways .

Case Study: Indazole Derivatives

A study reported that one indazole derivative exhibited an IC50 value ranging from 0.23 to 1.15 µM against several cancer cell lines. The compound promoted apoptosis by upregulating cleaved caspase-3 and Bax while downregulating Bcl-2, indicating its potential as a multi-target anticancer agent .

Biological Applications

Enzyme Inhibition

Boronic acids, including (1H-Indazol-3-yl)boronic acid, are known for their ability to inhibit enzymes such as proteases. This property is particularly valuable in drug discovery, where boronic acids can serve as lead compounds for developing enzyme inhibitors that target specific biological pathways .

Material Science

Synthesis of Advanced Materials

The stability and reactivity of (1H-Indazol-3-yl)boronic acid make it suitable for synthesizing advanced materials and polymers. Its ability to participate in cross-coupling reactions allows for the creation of complex architectures that are essential in developing new materials with tailored properties .

Summary Table: Applications of (1H-Indazol-3-yl)boronic acid

作用機序

The mechanism of action of (1H-Indazol-3-yl)boronic acid depends on its specific application:

Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Chemical Reactivity: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions.

類似化合物との比較

Comparison with Similar Boronic Acid Compounds

Structural and Electronic Properties

- Heterocyclic vs. Aromatic Boronic Acids: Compared to simple aryl boronic acids (e.g., phenylboronic acid), the indazole core in (1H-Indazol-3-yl)boronic acid introduces enhanced π-π stacking capabilities and hydrogen-bonding interactions due to its fused nitrogen-containing ring. This may improve target binding affinity in biological systems, as seen in triazole-substituted boronic acids, which show improved inhibitory profiles compared to phenyl analogs . pKa Considerations: The pKa of boronic acids critically influences their reactivity and binding under physiological conditions. For example, 3-AcPBA and 4-MCPBA have pKa values >8.5, reducing their efficacy at physiological pH (~7.4). In contrast, fluoro-substituted boronic acids achieve lower pKa values (~7.0–7.5), enhancing boronate formation and target engagement . While the exact pKa of (1H-Indazol-3-yl)boronic acid is unspecified, its indazole moiety may lower pKa compared to non-heterocyclic analogs, favoring biological activity.

Anticancer Activity:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent antiproliferative effects in triple-negative breast cancer (4T1 cells), with IC50 values of 0.2251 µM and 0.1969 µM, respectively . These compounds likely interact with serine proteases or transcription factors, though their poor solubility limits broader application.

- Cis-stilbene boronic acids (e.g., compounds 13c and 13d) inhibit tubulin polymerization (IC50 = 21–22 µM) and cancer cell growth (IC50 = 0.48–2.1 µM in B-16 and 1-87 cells). The boronic acid group is critical, as carboxylic acid analogs lack activity .

Enzyme Inhibition:

- Bifunctional aryl boronic acids like FL-166 inhibit SARS-CoV-2 3CLpro protease with a Ki of 40 nM, targeting serine residues in the active site .

- 1-Amido-2-triazolylethaneboronic acid inhibits β-lactamases with improved MICs compared to phenyl-substituted analogs, highlighting the role of heterocycles in enhancing activity .

Data Table: Key Comparative Metrics of Boronic Acid Derivatives

生物活性

(1H-Indazol-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article delves into the biological activities associated with this compound, highlighting significant studies, mechanisms of action, and potential applications.

1. Synthesis and Structure

The synthesis of (1H-Indazol-3-yl)boronic acid typically involves the reaction of indazole derivatives with boronic acids through Suzuki coupling methods. This process allows for modifications that enhance the biological profile of the resulting compounds.

2.1 Anti-Inflammatory Activity

Recent studies have demonstrated that derivatives of indazole, including (1H-Indazol-3-yl)boronic acid, exhibit significant anti-inflammatory properties. For instance, a study assessed the anti-inflammatory effects of various N(2)-arylindazol-3(2H)-ones synthesized from indazole derivatives. The results indicated that certain compounds reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, suggesting a potential mechanism for their anti-inflammatory activity .

Table 1: Anti-Inflammatory Activity of Indazole Derivatives

| Compound | Concentration (µg/mL) | NO Production Inhibition (%) |

|---|---|---|

| N(2)-arylindazole 3-one | 20 | 45% |

| N(1)-H indazol-3-one | 20 | 60% |

2.2 Anticancer Activity

Indazole derivatives have also shown promise in cancer research. A study evaluated the cytotoxic effects of several indazole compounds against various cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer). One compound exhibited an IC50 value of 5.15 µM against K562 cells while showing selectivity for normal cells (IC50 = 33.2 µM), indicating its potential as a low-toxicity anticancer agent .

Table 2: Cytotoxicity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6o | K562 | 5.15 |

| Compound 6o | HEK-293 | 33.2 |

2.3 Antioxidant Activity

In addition to anti-inflammatory and anticancer properties, (1H-Indazol-3-yl)boronic acid has been noted for its antioxidant capabilities. A study reported its ability to scavenge free radicals effectively, with an IC50 value of 0.14 µg/mL in DPPH assays .

The mechanisms underlying the biological activities of (1H-Indazol-3-yl)boronic acid are multifaceted:

- Anti-inflammatory Mechanism : The inhibition of NO production in macrophages suggests that these compounds may interfere with inflammatory signaling pathways.

- Anticancer Mechanism : Induction of apoptosis has been observed in cancer cells treated with indazole derivatives, with alterations in pro-apoptotic and anti-apoptotic protein expressions noted during studies .

4. Case Studies

Several case studies illustrate the efficacy of (1H-Indazol-3-yl)boronic acid in various biological contexts:

- Case Study on Anti-inflammatory Effects : In a controlled experiment using RAW264.7 cells, treatment with N(1)-H indazol-3-one derivatives resulted in significant reductions in inflammatory markers compared to untreated controls.

- Case Study on Anticancer Properties : A series of indazole derivatives were tested against multiple cancer cell lines, revealing a compound that selectively inhibited cancer cell growth while sparing normal cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (1H-Indazol-3-yl)boronic acid, and how can purity be optimized?

- Methodological Answer : Use Suzuki-Miyaura cross-coupling reactions to introduce the boronic acid group to the indazole scaffold. Protect the boronic acid moiety with pinacol during synthesis to prevent trimerization or oxidation . Purification via column chromatography with solvent systems like hexane/ethyl acetate (4:1) followed by recrystallization in methanol yields >95% purity. Monitor intermediates using B NMR to confirm boronic acid integrity .

Q. How does (1H-Indazol-3-yl)boronic acid interact with diols, and what factors influence binding affinity?

- Methodological Answer : The boronic acid forms reversible cyclic esters with 1,2- or 1,3-diols. Binding affinity depends on pH (optimal at ~7.4), diol stereochemistry (e.g., D-fructose > D-glucose), and boronic acid pKa. Use fluorescence titration or H NMR to quantify binding constants (), as demonstrated for arylboronic acids .

Q. What analytical techniques are suitable for detecting trace impurities in (1H-Indazol-3-yl)boronic acid samples?

- Methodological Answer : Employ LC-MS/MS in Multiple Reaction Monitoring (MRM) mode with a C18 column and mobile phase of 0.1% formic acid in water/acetonitrile. Derivatization-free methods detect impurities (e.g., methylphenyl boronic acid) at <1 ppm levels . Validate with ICH guidelines for linearity (R² >0.99) and recovery (90–110%) .

Advanced Research Questions

Q. How can kinetic parameters (, ) of (1H-Indazol-3-yl)boronic acid-diol interactions be measured?

- Methodological Answer : Use stopped-flow fluorescence spectroscopy at physiological pH. For example, kon values for D-fructose binding to arylboronic acids range from to Ms. Data fitting with pseudo-first-order kinetics reveals as the dominant factor in binding affinity .

Q. What strategies mitigate non-specific interactions when using (1H-Indazol-3-yl)boronic acid in glycoprotein studies?

- Methodological Answer : Immobilize the boronic acid on carboxymethyl dextran surfaces to minimize hydrophobic interactions. Use SPR (surface plasmon resonance) with buffer additives (e.g., 0.1% Tween-20) to reduce false positives. Validate selectivity using glycoprotein/non-glycoprotein pairs (e.g., RNAse B vs. RNAse A) .

Q. How can MALDI-MS be adapted for sequencing peptide conjugates of (1H-Indazol-3-yl)boronic acid?

- Methodological Answer : Derivatize boronic acids on-plate with 2,5-dihydroxybenzoic acid (DHB) matrix to prevent boroxine formation. For branched peptides, use MS/MS fragmentation with collision-induced dissociation (CID) to resolve sequences. Optimize laser intensity to avoid dehydration artifacts .

Q. What structural modifications enhance the thermal stability of (1H-Indazol-3-yl)boronic acid for flame-retardant applications?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro) or aromatic rings (e.g., pyrene) to increase thermal resistance. Thermogravimetric analysis (TGA) shows degradation onset temperatures >300°C for polycyclic boronic acids. Pyrene-1-boronic acid exhibits stability up to 600°C .

Data Contradiction Analysis

Q. Why might reported binding constants () for (1H-Indazol-3-yl)boronic acid vary across studies?

- Resolution : Discrepancies arise from buffer composition (e.g., borate interference), diol stereoisomer purity, and detection methods. Fluorescence assays may overestimate due to dye-boronic acid interactions. Cross-validate via isothermal titration calorimetry (ITC) .

Q. How to reconcile conflicting results in anticancer activity assays for boronic acid derivatives?

- Resolution : Cell line specificity (e.g., glioblastoma vs. leukemia) and apoptosis pathway activation timing (e.g., 8–24 hr) affect outcomes. Use FACScan analysis for apoptosis markers (e.g., Annexin V) and COMPARE analysis to differentiate mechanisms from non-boronic acid drugs .

Methodological Tables

Table 1 : Kinetic Parameters for Boronic Acid-Diol Binding (pH 7.4, 25°C)

| Diol | (Ms) | (mM) | Source |

|---|---|---|---|

| D-Fructose | 0.45 | ||

| D-Glucose | 12.3 |

Table 2 : Thermal Stability of Boronic Acids (TGA Onset Temp.)

| Compound | Onset Temp. (°C) | Reference |

|---|---|---|

| Pyrene-1-boronic acid | 600 | |

| Phenylboronic acid | 220 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。